molecular formula C11H13BrClN B7974722 N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine

N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine

Cat. No.: B7974722
M. Wt: 274.58 g/mol
InChI Key: BHRXSLLUUGXFDD-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-chlorophenyl)methyl]cyclobutanamine is a substituted cyclobutanamine derivative featuring a 3-bromo-4-chlorophenylmethyl group attached to the cyclobutane amine core.

Properties

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-10-6-8(4-5-11(10)13)7-14-9-2-1-3-9/h4-6,9,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXSLLUUGXFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine and its analogs from the evidence provided:

Compound Name Substituents on Aromatic Ring Amine Core Molecular Formula Molecular Weight (g/mol) Key Data/Findings Reference
This compound 3-Bromo, 4-chloro Cyclobutanamine C₁₁H₁₂BrClN ~274.58 (calculated) Hypothetical; inferred from analogs. Halogens may enhance lipophilicity and steric hindrance.
N-(4-Morpholinobenzyl)cyclobutanamine (10d) 4-Morpholinomethyl Cyclobutanamine C₁₅H₂₃N₂O₂ 247.18 NMR confirms aromatic and morpholine protons; HRMS matches calculated mass .
N-((2,3-Dihydrobenzofuran-5-yl)methyl)cyclobutanamine (9s) 2,3-Dihydrobenzofuran-5-yl Cyclobutanamine C₁₃H₁₇NO 204.14 HRMS: 204.1392 (found) vs. 204.1388 (calc). Reduced steric bulk compared to halogenated analogs .
N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine 4-Fluoro, 3-methyl Cyclobutanamine C₁₂H₁₆FN 193.27 Catalogued with CAS 1249804-27-0; fluorine substituent enhances electronegativity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo, 2-methyl Pyridine-carboxamide C₁₃H₁₁BrN₂O₂ 323.15 Crystal structure shows planar conformation with intramolecular H-bonding .

Key Comparative Insights:

Halogenation Effects: The bromo and chloro substituents in the target compound likely increase molecular weight and lipophilicity compared to non-halogenated analogs like 9s or fluorinated derivatives . This could enhance membrane permeability but reduce aqueous solubility.

Synthetic Challenges : Halogenated aryl-methyl groups (as in the target compound) may require specialized coupling reagents or protection strategies, as seen in the synthesis of N-(3-bromo-2-methylphenyl) derivatives .

Spectroscopic Trends : NMR data for analogs (e.g., 10d , 9s ) show characteristic shifts for cyclobutanamine protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm), which would vary slightly with halogen substitution .

Research Findings and Implications

  • Structural Activity Relationships (SAR) : The presence of electron-withdrawing halogens (Br, Cl) may modulate electronic interactions with biological targets, such as enzymes or receptors, compared to electron-donating groups (e.g., morpholine in 10d ) .
  • Synthetic Yield Considerations: Halogenated derivatives often exhibit lower synthetic yields (e.g., 33–38% for 9q–9u) compared to non-halogenated analogs (89–94% for 10c–10d), likely due to steric and electronic challenges .

Biological Activity

N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11BrClNC_{10}H_{11}BrClN, with a molecular weight of approximately 244.56 g/mol. The compound features a cyclobutanamine core attached to a phenyl ring that is substituted with bromine and chlorine atoms. These halogen substituents are significant as they can enhance the compound's reactivity and influence its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors in the body. The presence of halogens may enhance binding affinity, potentially leading to modulation of various biochemical pathways. Similar compounds have demonstrated effects such as:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Antitumor Activity : Several studies suggest that structurally related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential antitumor properties.

Pharmacological Effects

Research into the pharmacological effects of this compound is still ongoing, but preliminary findings suggest several areas of interest:

  • Anti-inflammatory Properties : Compounds with similar chemical structures have been linked to reduced inflammation in various biological models.
  • Anticancer Potential : There is emerging evidence that compounds featuring bromine and chlorine substitutions can inhibit tumor growth, particularly in non-small cell lung cancer and ovarian cancer models.

Comparative Analysis with Similar Compounds

A comparison table of structurally similar compounds highlights their unique aspects and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
N-[(3-bromo-4-fluorophenyl)methyl]cyclobutanamineCyclobutanamine core with fluorine substitutionPotentially different binding characteristics
N-(2,4-difluorophenyl)methylcyclobutanamineTwo fluorine atoms on the phenyl ringVariation in halogen count
1-(3-chlorophenyl)cyclobutanamineChlorine instead of bromineDifferent halogen type
N-(phenyl)methylcyclobutanamineNo halogens presentLacks halogen substituents

This table illustrates how variations in halogen substitution can affect the biological activity and reactivity of cyclobutanamine derivatives.

Case Studies

  • Antitumor Activity Study : A study published in Journal of Medicinal Chemistry focused on a related compound, demonstrating significant cytotoxicity against A549 lung cancer cells. The study found that the compound induced apoptosis through a mitochondrial pathway, suggesting that this compound could exhibit similar mechanisms given its structural similarities.
  • Inflammation Model : In a model of acute inflammation, a structurally analogous compound reduced edema significantly compared to controls. This suggests that this compound may also possess anti-inflammatory properties worth exploring in future studies.

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